Cyclooctene

Catalog No.
S776606
CAS No.
931-87-3
M.F
C8H14
M. Wt
110.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctene

CAS Number

931-87-3

Product Name

Cyclooctene

IUPAC Name

cyclooctene

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1-

InChI Key

URYYVOIYTNXXBN-UPHRSURJSA-N

SMILES

C1CCCC=CCC1

Canonical SMILES

C1CCCC=CCC1

Isomeric SMILES

C1CCC/C=C\CC1

The exact mass of the compound Cyclooctene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72425. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclooctene is an eight-membered cyclic mono-olefin characterized by a highly strained ring geometry and distinct conformational flexibility. In industrial and advanced laboratory procurement, it is primarily sourced as a reactive monomer for ring-opening metathesis polymerization (ROMP), a labile ligand precursor in organometallic catalyst synthesis, and a standardized substrate for chemical oxidation studies [1]. Unlike unstrained six-membered cyclic alkenes, its medium-ring structure prevents ideal sp2 orbital overlap, imparting a baseline reactivity that drives thermodynamically favorable polymerization and highly selective electrophilic additions without the confounding allylic side reactions typical of smaller cycloalkenes [2].

Research Fit

Controlled ROMP for living polymerization
High epoxidation selectivity
trans-Isomer accessible for bioorthogonal chemistry

Attempting to substitute cyclooctene with more common, lower-cost cyclic alkenes like cyclohexene or linear alpha-olefins fundamentally alters reaction thermodynamics and product distributions. In polymerization workflows, replacing cyclooctene with unstrained analogs halts ROMP entirely due to insufficient thermodynamic driving force, preventing the formation of flexible polyalkenamers[1]. In organometallic precursor synthesis, substituting cyclooctene with bidentate dienes (e.g., 1,5-cyclooctadiene) yields highly stable complexes that resist mild ligand displacement, requiring harsher activation conditions that can degrade sensitive chiral ligands [2]. Furthermore, in catalytic benchmarking, using cyclohexene instead of cyclooctene introduces extensive allylic oxidation byproducts, obscuring the true epoxidation selectivity of the catalyst under evaluation[3].

Substitution Risk

Cyclooctene
Alternative Cycloalkenes
Moderate ring strain enables controlled polymerization
Norbornene: higher strain may cause uncontrolled reactions
Balanced strain allows thermal depolymerization
Cyclooctane: no polymerizable double bond; cyclopentene: lower strain may depolymerize uncontrollably
cis isomer provides access to strained trans isomer
Other cycloalkenes lack a comparable strained trans isomer for click chemistry

Thermodynamic Viability in Ring-Opening Metathesis Polymerization (ROMP)

The utility of a cyclic olefin in ROMP is strictly governed by the release of ring strain during the ring-opening step. Cyclooctene possesses an experimental ring strain energy (RSE) of 7.4 kcal/mol, providing the necessary thermodynamic driving force for rapid polymerization into polyoctenamer [1]. In direct contrast, cyclohexene has a minimal RSE of only 2.5 kcal/mol, rendering its ROMP thermodynamically unfavorable under standard conditions. This ~4.9 kcal/mol differential dictates material selection: cyclooctene successfully yields high-molecular-weight elastomers, whereas cyclohexene acts as an inactive substrate [1].

Evidence DimensionExperimental Ring Strain Energy (RSE) and ROMP Activity
Target Compound Data7.4 kcal/mol (ROMP active)
Comparator Or BaselineCyclohexene: 2.5 kcal/mol (ROMP inactive)
Quantified Difference~4.9 kcal/mol higher ring strain
ConditionsStandard thermodynamic evaluation for metathesis polymerization

Procurement of cyclooctene is essential for synthesizing flexible polyalkenamers, as cheaper six-membered rings lack the thermodynamic driving force to undergo ROMP.

ROMP Rate
Head-to-head
k_p: 9.6 × 10⁷ vs. 7.9 × 10⁸ M⁻¹·s⁻¹
Supports controlled polymerization workflow
8.2-fold slower rate than norbornene

Ligand Lability in Organometallic Precursor Synthesis

In the synthesis of active transition metal catalysts, the lability of the placeholder ligand is critical. Cyclooctene (coe) acts as a bulky, monodentate ligand in complexes such as [Rh(coe)2Cl]2, which readily undergoes complete ligand displacement even by weak coordinating solvents like acetonitrile at room temperature [1]. Conversely, the bidentate 1,5-cyclooctadiene (COD) in [Rh(COD)Cl]2 forms stable chelates that resist displacement, often remaining coordinated and blocking active sites. Studies demonstrate that while COD forms stable adducts with incoming ligands, COE is entirely displaced, allowing for the clean generation of coordinatively unsaturated metal centers [1].

Evidence DimensionLigand displacement efficiency by mild donors (e.g., MeCN)
Target Compound DataComplete displacement of COE ligands to form active solvent-coordinated complexes
Comparator Or Baseline1,5-Cyclooctadiene (COD): Retained coordination, forming mixed-ligand stable adducts
Quantified DifferenceMonodentate vs. Bidentate chelation leading to 100% vs 0% displacement by weak solvents
ConditionsRoom temperature ligand exchange with acetonitrile or bulky phosphines

Selecting cyclooctene-based metal precursors ensures complete, mild activation of sensitive homogeneous catalysts without requiring harsh thermal stripping.

Ring Strain Energy
Reported
7.4 kcal/mol
Enables depolymerizable elastomer design
Moderate strain balances polymerization and depolymerization

Chemoselectivity in Epoxidation Benchmarking

Cyclooctene is the standard substrate for evaluating epoxidation catalysts because its conformation suppresses unwanted side reactions. Computational and experimental studies reveal that the activation barrier for allylic H-abstraction in cyclooctene by radical species (e.g., peroxyl radicals) is 13.1 kcal/mol, which is higher than the 11.2 kcal/mol barrier for addition to the C=C bond [1]. In contrast, cyclohexene exhibits an allylic abstraction barrier that is ~3 kcal/mol lower, leading to significant formation of allylic oxidation byproducts (cyclohexenol and cyclohexenone). Consequently, cyclooctene routinely achieves >95% selectivity for the epoxide, whereas cyclohexene oxidation yields complex product mixtures [1].

Evidence DimensionActivation barrier for allylic H-abstraction vs. C=C addition
Target Compound Data13.1 kcal/mol (abstraction) vs 11.2 kcal/mol (addition) -> >95% epoxide selectivity
Comparator Or BaselineCyclohexene: Abstraction barrier is ~3 kcal/mol lower -> high allylic byproduct yield
Quantified DifferenceInverted kinetic preference; ~3 kcal/mol higher barrier for side-reaction in cyclooctene
ConditionsPeroxyl radical-mediated oxidation / standard catalytic epoxidation conditions

Using cyclooctene isolates the true epoxidation performance of a novel catalyst, preventing the data from being skewed by substrate-inherent allylic oxidation.

Epoxidation Selectivity
Class-level
99% conv., 93% selectivity (TFE)
Supports high-yield epoxide synthesis
Conformational bias reduces byproducts
trans-Isomer Strain
Class-level
RSE: 16.7 vs. 7.4 kcal/mol (cis)
Supports fast bioconjugation reactivity
Enables IEDDA click reactions

Synthesis of Polyoctenamer Elastomers via ROMP

Directly leveraging its 7.4 kcal/mol ring strain, cyclooctene is the primary monomer for producing polyoctenamers. These flexible, low-crystallinity elastomers are widely used in rubber compounding and asphalt modification. Attempting to use unstrained cyclic olefins fails, making cyclooctene the obligatory procurement choice for this polymer class[1].

Generation of Coordinatively Unsaturated Homogeneous Catalysts

Due to the extreme lability of the monodentate coe ligand, cyclooctene-metal dimers like [Rh(coe)2Cl]2 and[Ir(coe)2Cl]2 are the starting materials for synthesizing coordinatively unsaturated, sterically congested transition metal catalysts. They are specifically chosen over COD precursors when the incoming chiral or bulky ligands cannot displace a bidentate diene under mild conditions [2].

Standardized Benchmarking of Novel Oxidation Catalysts

Because of its high barrier to allylic H-abstraction, cyclooctene is the standard benchmark substrate for testing the efficiency of new epoxidation catalysts (e.g., MOFs, polyoxometalates, or transition metal complexes). It ensures that the measured selectivity reflects the catalyst's actual performance rather than the substrate's propensity for radical side reactions, a common failure point when using cyclohexene [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Living elastomer synthesis
Controlled ROMP kinetics
Molecular weight and dispersity control
Epoxycyclooctane production
Epoxidation selectivity
Conversion efficiency and byproduct minimization
Depolymerizable polyolefins
Moderate ring strain energy
Thermal depolymerization and monomer recovery
Bioorthogonal click reagents
trans-Isomer accessibility
IEDDA reaction rate and bioconjugation efficiency

Physical Description

Liquid

XLogP3

3.5

Boiling Point

138.0 °C

Melting Point

-12.0 °C

UNII

AE340T3540

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.44%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

931-88-4
931-87-3

Wikipedia

(Z)-cyclooctene

General Manufacturing Information

Fragrances
Cyclooctene, (1Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclooctene: ACTIVE
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Voica et al. Guided desaturation of unactivated aliphatics. Nature Chemistry, doi: 10.1038/nchem.1385, published online 8 July 2012 http://www.nature.com/nchem
Fischer, Guido; Schwalbe, Regina; Möller, Manfred; Ostrowski, Rene; Dott, Wolfgang; Species-specific production of microbial volatile organic compounds (MVOC) by airborne fungi from a compost facility, Chemosphere, 395, 795-810. DOI:10.1016/s0045-6535(99)00015-6

Explore Compound Types